REACTION_CXSMILES
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[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[C:10]([F:13])([F:12])[F:11])#[N:2].[CH2:14]([C:17](=[CH2:21])[C:18](O)=[O:19])[CH2:15][CH3:16]>>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:18](=[O:19])[C:17]([CH2:14][CH2:15][CH3:16])=[CH2:21])=[CH:5][C:4]=1[C:10]([F:11])([F:12])[F:13])#[N:2]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(CC)C(C(=O)O)=C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(=C)CCC)=O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |